molecular formula C22H23N5O2S B243295 N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide

Katalognummer B243295
Molekulargewicht: 421.5 g/mol
InChI-Schlüssel: SXALRZREQCZCEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B-cell malignancies. TAK-659 has shown promising results in preclinical studies, and is currently being evaluated in clinical trials for the treatment of various hematological malignancies.

Wirkmechanismus

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide is a selective inhibitor of BTK, which is a key enzyme involved in the BCR signaling pathway. BTK plays a crucial role in the activation of downstream pathways, such as the PI3K/AKT/mTOR pathway, which are involved in cell survival and proliferation. By inhibiting BTK, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide blocks the activation of these pathways, leading to apoptosis and cell cycle arrest in B-cell malignancies.
Biochemical and Physiological Effects:
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide has been shown to inhibit BCR signaling and downstream pathways, leading to apoptosis and cell cycle arrest in B-cell malignancies. N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide has also been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide in lab experiments include its potency, selectivity, and favorable safety profile. N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, and has a favorable safety profile, with no significant toxicity observed in preclinical studies. The limitations of using N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide in lab experiments include its specificity for BTK, which may limit its efficacy in tumors that do not rely on BCR signaling. In addition, the optimal dosing and scheduling of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide in clinical settings is still being investigated.

Zukünftige Richtungen

For the development of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide include the evaluation of its efficacy in clinical trials for the treatment of various hematological malignancies, including CLL, MCL, and DLBCL. In addition, the combination of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide with other agents, such as inhibitors of PI3K/AKT/mTOR pathway, is being investigated. The identification of biomarkers that predict response to N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide may also help to guide patient selection and treatment strategies. Finally, the development of second-generation BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties is also being explored.

Synthesemethoden

The synthesis of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide involves several steps, starting from commercially available starting materials. The key step involves the coupling of 3-ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole with 4-(bromomethyl)benzonitrile, followed by reduction and subsequent coupling with 3-isopropoxybenzoyl chloride. The final product is obtained after several purification steps, including column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide has shown potent anti-tumor activity, both as a single agent and in combination with other agents. N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-isopropoxybenzamide has also been shown to inhibit BCR signaling and downstream pathways, leading to apoptosis and cell cycle arrest in B-cell malignancies.

Eigenschaften

Molekularformel

C22H23N5O2S

Molekulargewicht

421.5 g/mol

IUPAC-Name

N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-3-propan-2-yloxybenzamide

InChI

InChI=1S/C22H23N5O2S/c1-4-19-24-25-22-27(19)26-21(30-22)16-10-8-15(9-11-16)13-23-20(28)17-6-5-7-18(12-17)29-14(2)3/h5-12,14H,4,13H2,1-3H3,(H,23,28)

InChI-Schlüssel

SXALRZREQCZCEK-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC(=CC=C4)OC(C)C

Kanonische SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC(=CC=C4)OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.